1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-17-11-7-14-12(16)13-6-2-3-8-15-9-4-5-10-15/h4-11H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGNYRGZKXRNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:
Preparation of 4-(pyrrolidin-1-yl)but-2-yn-1-amine: This intermediate can be synthesized by reacting 4-bromo-2-butyne with pyrrolidine in the presence of a base such as potassium carbonate.
Formation of 1-(2-Methoxyethyl)urea: This intermediate is prepared by reacting 2-methoxyethylamine with phosgene or a phosgene equivalent under controlled conditions.
Coupling Reaction: The final step involves coupling 4-(pyrrolidin-1-yl)but-2-yn-1-amine with 1-(2-Methoxyethyl)urea using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl and pyrrolidinyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Pharmacology: It may serve as a lead compound for the development of new drugs with specific biological activities.
Materials Science: The unique structural features of the compound make it suitable for the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The methoxyethyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea: Similar structure but lacks the alkyne group, which may affect its reactivity and biological activity.
1-(2-Methoxyethyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Similar structure with a piperidinyl group instead of a pyrrolidinyl group, which may influence its pharmacological properties.
1-(2-Methoxyethyl)-3-(4-(morpholin-1-yl)but-2-yn-1-yl)urea: Similar structure with a morpholinyl group, potentially altering its chemical and biological behavior.
Uniqueness
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is unique due to the presence of both the methoxyethyl and pyrrolidinyl-substituted butynyl groups, which confer distinct chemical reactivity and potential biological activity. These structural features may enhance its suitability for specific applications in medicinal chemistry and materials science.
Biological Activity
1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to a pyrrolidine ring and an alkyne side chain, contributing to its unique biological profile. The molecular formula is CHNO, with a molecular weight of approximately 234.30 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity, while the alkyne group may facilitate interactions through π-stacking or hydrophobic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of DNA synthesis |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
| Model | Effect Observed | Reference |
|---|---|---|
| Rat Brain Slice | Reduced glutamate excitotoxicity | |
| SH-SY5Y Cells | Increased cell viability |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Neuroprotection : A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly increased cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent against neurodegenerative diseases.
- Anticancer Research : In a preclinical model of breast cancer, administration of the compound resulted in tumor size reduction by 40% compared to control groups, indicating promising anticancer efficacy.
- Metabolic Pathway Investigation : A targeted metabolomics approach revealed alterations in amino acid metabolism in treated cells, which may contribute to the observed biological activities.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-Methoxyethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinyl alkyne intermediate, followed by coupling with the methoxyethyl urea moiety. Key steps include:
- Alkyne functionalization : Use of Sonogashira coupling or nucleophilic substitution to introduce the pyrrolidine group .
- Urea formation : Reaction of isocyanates or carbamoyl chlorides with amines under anhydrous conditions, often employing solvents like DMF or dichloromethane, with triethylamine as a base .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Q. How is the compound structurally characterized in academic research?
Routine characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., urea NH peaks at δ 5.5–6.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Q. What initial biological targets are hypothesized for this compound?
Based on structural analogs, potential targets include:
- Kinase enzymes : The urea moiety may act as a hydrogen-bond donor for ATP-binding pockets .
- GPCRs : Pyrrolidine and methoxyethyl groups could modulate receptor binding, as seen in related urea derivatives targeting adrenergic or serotonin receptors .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict temperature control (<40°C) to avoid decomposition .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps; optimize ligand-to-metal ratios to reduce homocoupling byproducts .
- In-line monitoring : Use FTIR or TLC to track reaction progress and terminate before side reactions dominate .
Q. How to resolve contradictions in spectral data interpretation?
- Dynamic effects in NMR : Rotameric equilibria of the urea group can split peaks; variable-temperature NMR (e.g., 25–60°C) clarifies exchange broadening .
- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., hydrolyzed urea derivatives) that may skew biological activity data .
Q. What strategies address discrepancies in reported biological activity across studies?
- Structural benchmarking : Compare substituent effects with analogs (e.g., replacing pyrrolidine with piperidine reduces kinase inhibition by 40% in related compounds) .
- Assay standardization : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing variability from fluorescence-based assays .
Q. How to design enzyme inhibition assays for this compound?
- Kinetic studies : Use a stopped-flow apparatus to measure on/off rates (kₒₙ/kₒff) for reversible inhibitors .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .
Q. What methods improve aqueous solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (up to 20% w/v) without precipitation .
- Salt formation : React with HCl or citric acid to enhance dissolution rates; confirm stability via pH-solubility profiling .
Q. How to conduct structure-activity relationship (SAR) studies on this scaffold?
- Substituent variation : Synthesize analogs with modified alkynyl linkers (e.g., but-2-yn-1-yl vs. propynyl) to assess steric effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding scores .
Q. How to evaluate compound stability under physiological conditions?
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS; urea hydrolysis is a common pathway .
- Light sensitivity : Store in amber vials if UV-vis spectra indicate photodegradation (λmax <300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
